

Structural Elucidation of Dihydroaeruginoic Acid: A Comparative NMR Spectroscopic Guide

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Compound of Interest

Compound Name: *Dihydroaeruginoic Acid*

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This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data for the structural validation of **Dihydroaeruginoic acid** (Dha), a key intermediate in the biosynthesis of the siderophore pyochelin in *Pseudomonas aeruginosa*. Due to the limited availability of fully assigned NMR data for Dha in the public domain, this guide leverages spectral data from its biosynthetic precursors, salicylic acid and L-cysteine, and a closely related synthetic analog, 3-acetyl-2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid, to provide a robust framework for its structural confirmation.

Comparative Analysis of NMR Data

The structural validation of **Dihydroaeruginoic acid** relies on the characteristic NMR signals of its two main components: the aromatic ring derived from salicylic acid and the thiazolidine ring formed from the condensation of L-cysteine. The expected chemical shifts for Dha are compared with experimental data for its precursors and a structural analog.

¹H NMR Data Comparison

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the hydroxyphenyl moiety and the protons of the thiazolidine ring.

| Proton Assignment | Dihydroaerugin oic Acid (Expected) | Salicylic Acid | L-Cysteine | 3-acetyl-2-(4- hydroxyphenyl)t hiazolidine-4- carboxylic acid (trans isomer) |
|-------------------|--|-------------------|---------------|--|
| H-3' | ~7.3 ppm (dd) | 7.46 ppm (ddd) | - | 7.2-7.9 ppm (m, Ar-H) |
| H-4' | ~6.9 ppm (td) | 6.91 ppm (td) | - | 7.2-7.9 ppm (m, Ar-H) |
| H-5' | ~7.2 ppm (td) | 7.85 ppm (ddd) | - | 7.2-7.9 ppm (m, Ar-H) |
| H-6' | ~6.8 ppm (dd) | 6.99 ppm (dd) | - | 7.2-7.9 ppm (m, Ar-H) |
| H-2 | ~6.4 ppm (s) | - | - | 6.37 ppm (s) |
| H-4 | ~4.3 ppm (t) | - | 4.349 ppm | 4.32 ppm (t) |
| H-5a | ~3.1 ppm (m) | - | 3.18 ppm | 3.05 ppm (t) |
| H-5b | ~3.4 ppm (m) | - | 3.12 ppm | 3.44 ppm (t) |
| COOH | ~13.0 ppm (s, br) | ~11.0 ppm (s, br) | ~1.7-2.0 ppm | 13.06 ppm (s) |
| OH | ~9.8 ppm (s, br) | ~11.0 ppm (s, br) | - | - |
| NH | Not specified | - | Not specified | Not specified |

Note: Chemical shifts (δ) are in ppm. Coupling patterns are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), td (triplet of doublets), ddd (doublet of doublet of doublets), and br (broad).

¹³C NMR Data Comparison

The carbon NMR spectrum provides key information about the carbon framework of the molecule.

| Carbon Assignment | Dihydroaerugin oic Acid (Expected) | Salicylic Acid | L-Cysteine | 3-acetyl-2-(4- hydroxyphenyl)t hiazolidine-4- carboxylic acid (trans isomer) |
|-------------------|--|----------------|------------|--|
| C-1' | ~118 ppm | 113.82 | - | 115-155 (CAr) |
| C-2' | ~155 ppm | 163.18 | - | 115-155 (CAr) |
| C-3' | ~117 ppm | 118.12 | - | 115-155 (CAr) |
| C-4' | ~133 ppm | 136.59 | - | 115-155 (CAr) |
| C-5' | ~120 ppm | 120.03 | - | 115-155 (CAr) |
| C-6' | ~130 ppm | 131.53 | - | 115-155 (CAr) |
| C-2 | ~71 ppm | - | - | 70.9 |
| C-4 | ~62 ppm | - | 58.68 | 62.1 |
| C-5 | ~35 ppm | - | 27.65 | 34.5 |
| COOH | ~172 ppm | 173.54 | 175.49 | 172.05 |

Note: Chemical shifts (δ) are in ppm.

Experimental Protocols

General NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CD $_3$ OD, or CDCl $_3$).
- Transfer the solution to a standard 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz or higher field NMR spectrometer.

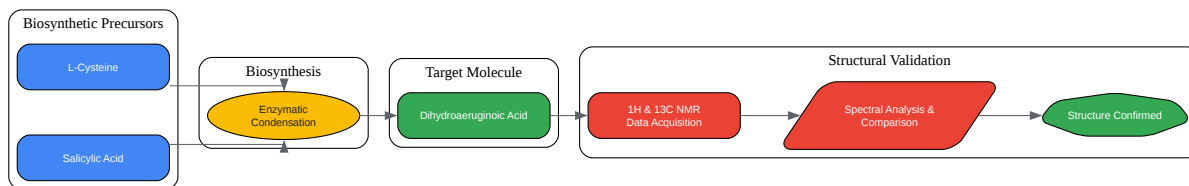
- Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64 (depending on sample concentration).
 - Relaxation delay: 1-2 seconds.
 - Spectral width: 0-15 ppm.
 - Temperature: 298 K.
- Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Spectroscopy:

- Instrument: 100 MHz or higher (corresponding to the proton frequency of the spectrometer).
- Parameters:
 - Pulse sequence: Proton-decoupled pulse experiment.
 - Number of scans: 1024-4096 (or more, depending on concentration and solubility).
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-200 ppm.
 - Temperature: 298 K.
- Referencing: The solvent carbon signal is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Structural Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of **Dihydroaeruginoic acid** using NMR spectroscopy, starting from its biosynthetic precursors.



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NMR validation workflow for **Dihydroaeruginic acid**.

This guide provides a foundational framework for the NMR-based structural validation of **Dihydroaeruginic acid**. Researchers can utilize the presented data and protocols to confidently identify and characterize this important bacterial metabolite in their studies.

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